molecular formula C27H24N4O4 B12028585 7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12028585
M. Wt: 468.5 g/mol
InChI Key: GWRBPKPTDJEIQU-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolopyrimidine core, and substituted with methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Triazolopyrimidine Core: This step involves the reaction of the chromeno derivative with a triazole precursor, often using a cyclization reaction facilitated by a base such as potassium carbonate.

    Substitution with Methoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has shown potential as an enzyme inhibitor. It is studied for its interactions with various biological targets, including kinases and proteases.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound is used in the development of new materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The methoxy groups and the triazolopyrimidine core play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of signal transduction pathways in cancer cells and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit different binding affinities and specificities, leading to distinct biological effects.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

11-(3,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C27H24N4O4/c1-32-18-8-6-7-17(13-18)26-23-24(19-9-4-5-10-20(19)35-26)30-27-28-15-29-31(27)25(23)16-11-12-21(33-2)22(14-16)34-3/h4-15,25-26H,1-3H3,(H,28,29,30)

InChI Key

GWRBPKPTDJEIQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)OC)NC6=NC=NN26)OC

Origin of Product

United States

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